molecular formula C15H20N4O5S B2916115 N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide CAS No. 921185-89-9

N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide

Cat. No.: B2916115
CAS No.: 921185-89-9
M. Wt: 368.41
InChI Key: PSSTUNJKRJPEFE-UHFFFAOYSA-N
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Description

“N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in the development of new drugs .

Scientific Research Applications

Antiprotozoal Agents

Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have been investigated for their antiprotozoal properties, showing strong DNA affinities and in vitro effectiveness against T. b. rhodesiense and P. falciparum. Some of these compounds demonstrated excellent in vivo activity in trypanosomal mouse models, indicating potential for treating protozoal infections (Ismail et al., 2004).

Anticancer Research

N-(5-R-benzyl-1,3-thiazol-2-yl)-2-morpholin-4-yl-2-oxoacetamides have shown promising results in anticancer activity screening. These compounds are of interest in the search for new anticancer agents, highlighting the importance of structural diversity in developing effective cancer treatments (Horishny et al., 2020).

Anti-inflammatory and Antibacterial Properties

Compounds synthesized from 2-chloroquinolin-3-carbaldehydes and 3-(substitutedbenzoyl) propionic acids have been studied for their anti-inflammatory and antibacterial activities. These compounds showed significant activity with reduced gastrointestinal toxicity and lipid peroxidation, suggesting potential for safer anti-inflammatory drugs (Alam et al., 2011).

Synthesis of Sulfonamides and Antimicrobial Agents

Research into the synthesis of new sulfonamides and carbamates based on 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, has shown good yields and promising antimicrobial activity. This illustrates the potential for developing novel antimicrobial agents from similar structural frameworks (Janakiramudu et al., 2017).

Green Synthesis and Antimicrobial Activity

Adopting 1,3-dipolar cycloaddition methodology, N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds have been synthesized with demonstrated potential antibacterial activity. This reflects the importance of green chemistry approaches in the development of new antimicrobial drugs (Sowmya et al., 2018).

Mechanism of Action

Target of Action

The primary target of N-[3-(1H-imidazol-1-yl)propyl]-5-(morpholine-4-sulfonyl)furan-2-carboxamide is the C522 residue of p97 . p97, also known as valosin-containing protein (VCP), is a type II AAA ATPase. It plays a crucial role in various cellular processes, including protein degradation, cell cycle regulation, and DNA repair.

Mode of Action

The compound interacts with its target by forming a covalent bond with the C522 residue of p97 . This covalent bonding leads to the inhibition of p97, thereby affecting its function in the cell.

Pharmacokinetics

Imidazole-containing compounds are generally known to be highly soluble in water and other polar solvents , which may influence their absorption, distribution, metabolism, and excretion (ADME) properties

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-5-morpholin-4-ylsulfonylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O5S/c20-15(17-4-1-6-18-7-5-16-12-18)13-2-3-14(24-13)25(21,22)19-8-10-23-11-9-19/h2-3,5,7,12H,1,4,6,8-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSSTUNJKRJPEFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(O2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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